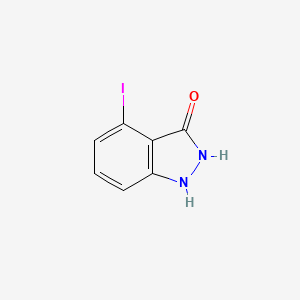

4-Iodo-1H-indazol-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Iodo-1H-indazol-3-ol is a derivative of indazole . Indazole is a heterocyclic compound that consists of a pyrazole ring fused to a benzene ring . It is an important scaffold in medicinal chemistry and is present in many pharmacologically active compounds .

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years . Various methods have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Indazole-containing compounds have a wide variety of medicinal applications . They are known for their antihypertensive , anticancer , antidepressant , anti-inflammatory , and antibacterial properties . For example, a compound named “3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide” was found to inhibit cell growth effectively, especially against colon and melanoma cell lines .

Antitubercular Activity

Some indazole derivatives have shown potent antitubercular activity against the Mycobacterium tuberculosis strain . This suggests that “4-Iodo-1H-indazol-3-ol” could potentially be used in the development of new antitubercular drugs.

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This enzyme plays a key role in cellular functions like cell growth and survival, so inhibiting it can have therapeutic effects.

Development of New Drugs

Imidazole, a similar heterocyclic compound, has become an important synthon in the development of new drugs . Given the structural similarities, “4-Iodo-1H-indazol-3-ol” could also serve a similar purpose in drug development.

Synthetic Approaches

Indazoles are also important in the field of synthetic chemistry. Recent strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These methods could potentially be applied to the synthesis of “4-Iodo-1H-indazol-3-ol”.

Wirkmechanismus

Target of Action

It’s known that indazole-containing compounds have a wide variety of medicinal applications, including acting as hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Mode of Action

It’s known that indazole derivatives can inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that 4-Iodo-1H-indazol-3-ol may interact with its targets to inhibit certain enzymatic reactions, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities of indazole derivatives , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Given the broad range of biological activities of indazole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular level.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-iodo-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLAQFXDGYKFPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646279 |

Source

|

| Record name | 4-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1H-indazol-3-ol | |

CAS RN |

885518-70-7 |

Source

|

| Record name | 4-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)